molecular formula C19H15BrN4O B3001030 3-(4-bromophenyl)-5-[3-(3,4-dimethylphenyl)-1H-pyrazol-5-yl]-1,2,4-oxadiazole CAS No. 1239470-76-8

3-(4-bromophenyl)-5-[3-(3,4-dimethylphenyl)-1H-pyrazol-5-yl]-1,2,4-oxadiazole

Cat. No. B3001030
CAS RN: 1239470-76-8
M. Wt: 395.26
InChI Key: IXDPMGPCOREELI-UHFFFAOYSA-N
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Description

The compound "3-(4-bromophenyl)-5-[3-(3,4-dimethylphenyl)-1H-pyrazol-5-yl]-1,2,4-oxadiazole" is a heterocyclic molecule that is part of a broader class of compounds with potential pharmacological applications. Research has shown that derivatives of 1,3,4-oxadiazole and pyrazole exhibit a range of biological activities, including antimicrobial, antitubercular, anti-inflammatory, and analgesic properties . These compounds are often characterized by their molecular structure, vibrational frequencies, and electronic properties, which can be studied using various spectroscopic and computational methods .

Synthesis Analysis

The synthesis of related compounds typically involves multicomponent reactions or oxidative cyclization processes. For instance, the reaction between 5,5-dimethylcyclohexane-1,3-dione, triethyl orthoformate, and 5-amino-3-(4-bromophenyl)pyrazole has been used to synthesize a stoichiometric cocrystal involving an early reactant and the reaction product . Another example is the iodine-catalyzed oxidative cyclization of hydrazone derivatives in the presence of potassium carbonate and DMSO, leading to the formation of novel 1,3,4-oxadiazole scaffolds . These methods demonstrate the versatility and creativity in the synthesis of complex molecules within this chemical class.

Molecular Structure Analysis

The molecular structure of such compounds is often optimized using computational methods like DFT, and the geometrical parameters are compared with experimental data such as X-ray diffraction (XRD) . The stability and charge distribution within the molecule can be analyzed using Natural Bond Orbital (NBO) analysis, which provides insights into hyper-conjugative interactions and charge delocalization . Additionally, the molecular electrostatic potential (MEP) can be mapped to visualize regions of negative and positive charges, which are crucial for understanding the reactivity and interaction of the molecule with biological targets .

Chemical Reactions Analysis

The reactivity of these compounds can be inferred from molecular docking studies, which suggest that they might exhibit inhibitory activity against various biological targets such as tubulin, cyclooxygenase-2 (COX-2), and 5-lipoxygenase (5-LOX) . The formation of hydrogen bonds and other non-covalent interactions in the crystal packing of these molecules indicates their potential for intermolecular interactions, which is essential for their biological activity .

Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds, such as lipophilicity, solubility, and drug-likeness, are predicted using various software tools like Molinspiration and ALOGPS 2.1 . These properties are crucial for assessing the potential of these molecules as oral bioavailable drugs. The vibrational spectra, including FT-IR and FT-Raman, provide information on the bonding features of the molecule, while electronic absorption spectral studies reveal the electronic transitions and the energy gap between the HOMO and LUMO, which are indicative of the molecule's reactivity .

Scientific Research Applications

1. Heteroaromatic Compound Lithiation

  • Context : Lithiation of various methyl substituted heteroaromatic compounds, including oxadiazoles, has been studied, revealing lateral lithiation reactions that produce acetic acids after carboxylation (Micetich, 1970).

2. Antimicrobial and Antioxidant Potentials

  • Context : Novel oxadiazole derivatives have been synthesized, showing significant antimicrobial and antioxidant activities, suggesting potential use in new drug discovery and medicinal research (Chennapragada & Palagummi, 2018).

3. Insecticidal Activity

  • Context : Oxadiazole derivatives demonstrate notable insecticidal activities against Plutella xylostella and Spodoptera exigua, indicating potential use in pest control (Li et al., 2013).

4. Anti-tumor Activities

  • Context : Some oxadiazole compounds have shown significant in vitro anti-tumor activities, suggesting their potential application in cancer research (Jin, 2014).

5. Antiviral Activity Against Avian Influenza

  • Context : Derivatives of oxadiazole have displayed promising antiviral activity against H5N1 avian influenza virus, highlighting their potential in antiviral drug development (Flefel et al., 2012).

6. Structural and Crystallographic Studies

  • Context : Synthesis and crystallographic analysis of pyrazole compounds, including oxadiazoles, offer insights into molecular structures that can inform further chemical research and drug design (Loh et al., 2013).

7. Synthesis of Novel Derivatives and Biological Screening

  • Context : The synthesis of new oxadiazole derivatives and their biological screening for antibacterial and antifungal activities indicate their potential in developing new antimicrobial agents (Kulkarni et al., 2021).

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 3-(4-bromophenyl)-5-[3-(3,4-dimethylphenyl)-1H-pyrazol-5-yl]-1,2,4-oxadiazole involves the reaction of 4-bromobenzaldehyde with 3-(3,4-dimethylphenyl)-1H-pyrazole-5-carbohydrazide to form 3-(4-bromophenyl)-5-[3-(3,4-dimethylphenyl)-1H-pyrazol-5-yl]-1,2,4-oxadiazole.", "Starting Materials": [ "4-bromobenzaldehyde", "3-(3,4-dimethylphenyl)-1H-pyrazole-5-carbohydrazide" ], "Reaction": [ "Step 1: Dissolve 4-bromobenzaldehyde (1.0 mmol) and 3-(3,4-dimethylphenyl)-1H-pyrazole-5-carbohydrazide (1.2 mmol) in ethanol (10 mL).", "Step 2: Add a catalytic amount of glacial acetic acid to the reaction mixture.", "Step 3: Heat the reaction mixture at reflux for 6 hours.", "Step 4: Cool the reaction mixture to room temperature and filter the precipitate.", "Step 5: Wash the precipitate with ethanol and dry under vacuum to obtain 3-(4-bromophenyl)-5-[3-(3,4-dimethylphenyl)-1H-pyrazol-5-yl]-1,2,4-oxadiazole as a yellow solid." ] }

CAS RN

1239470-76-8

Product Name

3-(4-bromophenyl)-5-[3-(3,4-dimethylphenyl)-1H-pyrazol-5-yl]-1,2,4-oxadiazole

Molecular Formula

C19H15BrN4O

Molecular Weight

395.26

IUPAC Name

3-(4-bromophenyl)-5-[3-(3,4-dimethylphenyl)-1H-pyrazol-5-yl]-1,2,4-oxadiazole

InChI

InChI=1S/C19H15BrN4O/c1-11-3-4-14(9-12(11)2)16-10-17(23-22-16)19-21-18(24-25-19)13-5-7-15(20)8-6-13/h3-10H,1-2H3,(H,22,23)

InChI Key

IXDPMGPCOREELI-UHFFFAOYSA-N

SMILES

CC1=C(C=C(C=C1)C2=NNC(=C2)C3=NC(=NO3)C4=CC=C(C=C4)Br)C

solubility

not available

Origin of Product

United States

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